molecular formula C8H11NS B3022318 N-methyl-4-(methylsulfanyl)aniline CAS No. 58259-33-9

N-methyl-4-(methylsulfanyl)aniline

Cat. No. B3022318
CAS RN: 58259-33-9
M. Wt: 153.25 g/mol
InChI Key: MYSBCDNQBNCKGJ-UHFFFAOYSA-N
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Description

N-methyl-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NS . It is used in various applications and is available for purchase from several suppliers .


Synthesis Analysis

The synthesis of N-methyl-4-(methylsulfanyl)aniline can be achieved through the methylation of anilines. This process involves the use of methanol as a methylating agent . The reaction follows first-order kinetics with respect to aniline and has an activation energy of 7.3 kcal/mol . Another method involves the use of a catalyst such as copper or a chromium catalyst .


Molecular Structure Analysis

The molecular structure of N-methyl-4-(methylsulfanyl)aniline is similar to that of other aniline derivatives. The molecule consists of a benzene ring with an amine group (NH2) and a methylsulfanyl group (CH3S) attached to it . The exact structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

N-methyl-4-(methylsulfanyl)aniline can undergo various chemical reactions. For instance, it can participate in hydrogen autotransfer reactions, which involve the dehydrogenation of methanol to form a more reactive aldehyde or ketone . This reaction is catalyzed by cyclometalated ruthenium complexes .


Physical And Chemical Properties Analysis

N-methyl-4-(methylsulfanyl)aniline has a molecular weight of 153.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 48.0±0.3 cm3 .

Scientific Research Applications

Nonlinear Optical Materials

N-methyl-4-(methylsulfanyl)aniline (abbreviated as MSA) has been investigated for its nonlinear optical (NLO) properties. Organic single crystals of MSA have been grown using the slow solvent evaporation (SSE) method. These crystals exhibit second-order hyperpolarizability, making them relevant for optoelectronic devices . The overlap of π-orbitals in MSA leads to delocalization of intermolecular charge distribution, resulting in enhanced electronic NLO polarization response. The strong delocalization of p-electrons contributes to its high optical nonlinearity.

Thermal Stability Enhancement

In combination with other compounds, MSA has been studied for its impact on thermal stability. For instance, the influence of N-methyl-4-nitroaniline (MNA) on the thermal stability of nitrocellulose (NC) was investigated. The MNA/NC composite demonstrated improved thermal stability compared to pure NC . This finding suggests that MSA-containing compounds could enhance the thermal properties of other materials.

Safety and Hazards

N-methyl-4-(methylsulfanyl)aniline is considered hazardous. Exposure to high concentrations of this substance may cause irritation of the respiratory tract, nose, and eyes. Prolonged contact with skin may cause dermatitis and other skin problems . It is also considered combustible and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-methyl-4-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSBCDNQBNCKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544750
Record name N-Methyl-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(methylsulfanyl)aniline

CAS RN

58259-33-9
Record name N-Methyl-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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